molecular formula C8H8NaO3 B8790220 Benzoic acid, 4-hydroxy-, methyl ester, sodium salt

Benzoic acid, 4-hydroxy-, methyl ester, sodium salt

Cat. No.: B8790220
M. Wt: 175.14 g/mol
InChI Key: KRCMKUNIILUXPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:

    Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

    Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.

Major Products

Mechanism of Action

The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .

Properties

Molecular Formula

C8H8NaO3

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;

InChI Key

KRCMKUNIILUXPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O.[Na]

melting_point

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C

physical_description

White, hygroscopic powder

Origin of Product

United States

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